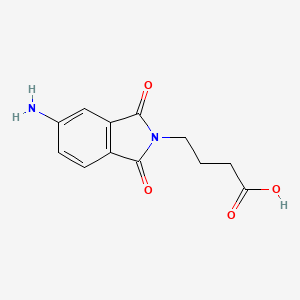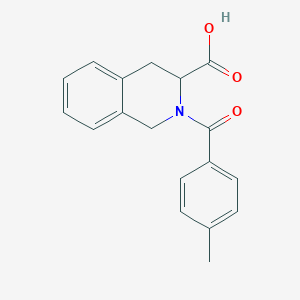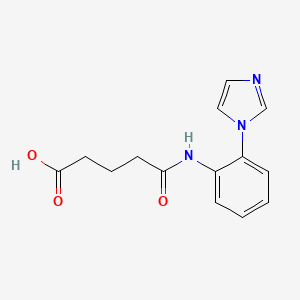
2,2,2-Trifluoroethyl 1-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 1-naphthylcarbamate is a compound with a variety of physical, chemical, and biological properties. It has a wide range of applications in various fields of research and industry. The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-naphthylcarbamate .
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 1-naphthylcarbamate is C13H10F3NO2 . The average mass is 269.219 Da and the monoisotopic mass is 269.066376 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl 1-naphthylcarbamate include a molecular weight of 269.22 g/mol . More detailed properties such as melting point, boiling point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Pharmacology
2,2,2-Trifluoroethyl 1-naphthylcarbamate: is utilized in pharmacological research due to its unique chemical structure that can interact with biological systems. It’s often used in the study of proteomics, where researchers investigate the structure and function of proteins within various organisms . The compound’s ability to form stable bonds with proteins makes it valuable for tagging and identifying proteins in complex biological samples.
Material Science
In the field of material science, this compound’s trifluoroethyl group contributes to the development of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. The compound’s role in synthesizing these materials is crucial for advancing technologies in coatings and specialty plastics .
Chemical Synthesis
2,2,2-Trifluoroethyl 1-naphthylcarbamate: serves as a building block in organic synthesis. Its reactive carbamate group is instrumental in creating a variety of chemical compounds, including pharmaceuticals and agrochemicals. The trifluoroethyl moiety is particularly interesting for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties .
Analytical Chemistry
This compound is used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and stability under analytical conditions make it an excellent candidate for calibrating instruments and validating analytical methods. This ensures accurate and reliable measurements in various research and industrial applications .
Biochemistry
In biochemistry, 2,2,2-Trifluoroethyl 1-naphthylcarbamate is applied in enzyme inhibition studies. The compound can mimic the structure of natural substrates, allowing researchers to investigate the binding sites and mechanisms of enzymes. This is particularly valuable in drug discovery, where understanding enzyme interactions is key to developing new therapeutics .
Environmental Science
The environmental applications of this compound are emerging, particularly in the study of fluorinated organic compounds in the environment. Its stability and resistance to degradation make it a compound of interest in understanding the long-term impact of fluorinated substances on ecosystems and human health .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZNNRVDHIFKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350518 |
Source


|
| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363-21-3 |
Source


|
| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)



![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)


![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

